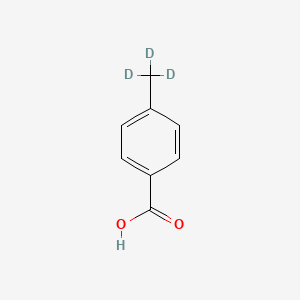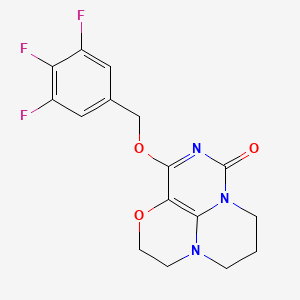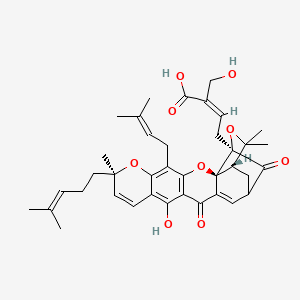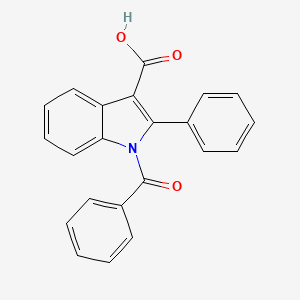
Antihypertensive agent 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antihypertensive Agent 2 is a pharmacological compound used to manage hypertension, a condition characterized by elevated blood pressure. Hypertension is a major risk factor for cardiovascular diseases, including stroke and heart attack. This compound works by targeting specific pathways involved in blood pressure regulation, thereby helping to maintain optimal blood pressure levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antihypertensive Agent 2 involves multiple steps, including condensation, esterification, deprotection, and amidation. The initial raw material, such as borneol, undergoes a series of chemical reactions to form the final compound. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions: Antihypertensive Agent 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced efficacy and reduced side effects. These derivatives are further tested for their pharmacological properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Antihypertensive Agent 2 has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Researchers explore its reactivity and interactions with other chemical entities to gain insights into its behavior under different conditions .
Biology: In biology, this compound is used to investigate its effects on cellular processes and signaling pathways. Studies focus on understanding how the compound influences gene expression, protein function, and cellular metabolism .
Medicine: In medicine, the primary application of this compound is in the treatment of hypertension. Clinical trials and pharmacological studies assess its efficacy, safety, and potential side effects. The compound is also explored for its potential benefits in managing other cardiovascular conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs. Its derivatives are tested for improved therapeutic profiles, and the compound serves as a reference standard for quality control and regulatory compliance .
Mecanismo De Acción
Antihypertensive Agent 2 exerts its effects by targeting specific molecular pathways involved in blood pressure regulation. The compound primarily acts on the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in maintaining blood pressure homeostasis .
Molecular Targets and Pathways:
Angiotensin-Converting Enzyme (ACE): this compound inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Angiotensin II Receptors: The compound blocks angiotensin II receptors, reducing vasoconstriction and promoting vasodilation.
Aldosterone Secretion: By inhibiting aldosterone secretion, this compound reduces sodium and water retention, leading to decreased blood volume and pressure.
Comparación Con Compuestos Similares
Valsartan: Another ARB known for its efficacy in reducing blood pressure but with a distinct safety profile.
Uniqueness: Antihypertensive Agent 2 stands out due to its dual action on both ACE and angiotensin II receptors, providing a comprehensive approach to blood pressure management. Its unique chemical structure allows for better efficacy and reduced side effects compared to other antihypertensive agents .
Propiedades
Fórmula molecular |
C22H15NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-benzoyl-2-phenylindole-3-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-21(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)19(22(25)26)20(23)15-9-3-1-4-10-15/h1-14H,(H,25,26) |
Clave InChI |
RBCABMGWAVHWIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
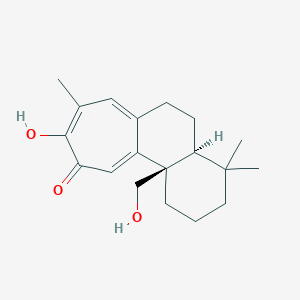

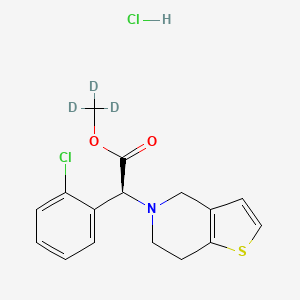
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
